![molecular formula C13H17N5O B8143901 1-(4-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)piperidin-1-yl)ethan-1-one](/img/structure/B8143901.png)
1-(4-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)piperidin-1-yl)ethan-1-one
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Overview
Description
1-(4-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)piperidin-1-yl)ethan-1-one is a complex organic compound that features a unique bicyclic heterocycle structure. This compound is part of the pyrrolo[2,1-f][1,2,4]triazine family, which is known for its diverse biological activities and potential therapeutic applications .
Preparation Methods
The synthesis of 1-(4-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)piperidin-1-yl)ethan-1-one involves several steps. One common method starts with the preparation of pyrrolo[2,1-f][1,2,4]triazine derivatives. This can be achieved through various synthetic routes, including:
Synthesis from pyrrole derivatives: This involves the reaction of pyrrole with appropriate reagents to form the triazine ring.
Bromohydrazone formation: This method involves the formation of bromohydrazone intermediates, which are then cyclized to form the triazine ring.
Triazinium dicyanomethylide formation: This involves the formation of triazinium salts, which are then converted to the desired triazine derivatives.
Multistep synthesis: This involves multiple steps, including the formation of intermediate compounds that are subsequently converted to the final product.
Transition metal-mediated synthesis: This method uses transition metal catalysts to facilitate the formation of the triazine ring.
Rearrangement of pyrrolooxadiazines: This involves the rearrangement of pyrrolooxadiazine intermediates to form the triazine ring.
Chemical Reactions Analysis
1-(4-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)piperidin-1-yl)ethan-1-one undergoes various chemical reactions, including:
Scientific Research Applications
Kinase Inhibition
One of the primary applications of this compound is its potential as a kinase inhibitor . Kinases are enzymes that play crucial roles in cell signaling pathways, and their dysregulation is often implicated in cancer. The compound has been studied for its ability to inhibit specific kinases involved in tumor growth and proliferation.
- Mechanism of Action : The compound interacts with the ATP-binding site of kinases, thereby preventing substrate phosphorylation. This mechanism is vital for inhibiting cancer cell proliferation.
- Case Studies : Research has demonstrated that compounds with similar structures exhibit potent inhibition against various kinases such as EGFR and mTOR, leading to reduced tumor growth in preclinical models .
Antiviral Activity
The compound is also being investigated for its antiviral properties , particularly against RNA viruses. The pyrrolo-triazine core is known to interfere with viral replication mechanisms.
- Research Findings : Preliminary studies indicate that derivatives of this compound exhibit significant antiviral activity by targeting viral polymerases and proteases, essential for viral lifecycle completion .
Antibacterial Potential
Emerging research suggests that this compound may have applications in combating bacterial infections by targeting bacterial cell wall synthesis pathways.
- Inhibitory Effects : Studies have shown that similar triazine derivatives can inhibit peptidoglycan biosynthesis, a critical component of bacterial cell walls . This application could be pivotal in developing new antibiotics amid rising antibiotic resistance.
Data Tables
Mechanism of Action
The mechanism of action of 1-(4-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)piperidin-1-yl)ethan-1-one involves its interaction with specific molecular targets. For example, as an AAK1 inhibitor, it modulates receptor endocytosis by binding to and regulating the function of the adaptor protein 2 complex . This interaction can lead to the inhibition of pain signaling pathways and antiviral effects by preventing virus entry into cells .
Comparison with Similar Compounds
1-(4-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)piperidin-1-yl)ethan-1-one is unique due to its specific structure and biological activities. Similar compounds include:
Remdesivir: An antiviral drug containing the pyrrolo[2,1-f][1,2,4]triazine moiety, used for the treatment of COVID-19.
Brivanib Alaninate: An antitumorigenic drug that also contains the pyrrolo[2,1-f][1,2,4]triazine structure.
BMS-690514: An EGFR inhibitor in clinical phase II trials.
These compounds share the pyrrolo[2,1-f][1,2,4]triazine core but differ in their specific substituents and biological targets, highlighting the versatility and potential of this chemical scaffold .
Biological Activity
1-(4-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)piperidin-1-yl)ethan-1-one is a compound of significant interest due to its potential biological activities. This article reviews the available literature on its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C12H13N5O
- Molecular Weight : 291.2627 g/mol
- CAS Number : 1191237-69-0
Research indicates that compounds containing the pyrrolo[2,1-f][1,2,4]triazin moiety exhibit various biological activities including:
- Antiviral Activity : Compounds similar to this compound have shown promising results against viral infections, particularly in inhibiting viral replication pathways.
- Cytotoxic Effects : Studies have demonstrated that derivatives of this compound can induce apoptosis in cancer cell lines through mechanisms involving caspase activation and DNA damage .
Biological Activity Overview
The following table summarizes the biological activities reported for related compounds:
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds:
- Antiviral Activity : A study evaluated the antiviral potential of pyrrolo[2,1-f][1,2,4]triazin derivatives against various viruses. The results indicated a significant reduction in viral load in treated cells compared to controls, demonstrating the potential for therapeutic applications in viral infections .
- Cytotoxicity in Cancer Cells : Research conducted on human lung adenocarcinoma A549 and melanoma WM115 cells showed that compounds with similar structures led to reduced cell viability and increased apoptosis rates. The mechanism was linked to DNA damage and activation of apoptotic pathways involving caspase enzymes .
- Anti-inflammatory Properties : Another study assessed the anti-inflammatory effects of related compounds on peripheral blood mononuclear cells (PBMC). Results showed a decrease in TNF-α and IL-6 production upon treatment with these compounds at specific concentrations, highlighting their potential as anti-inflammatory agents .
Properties
IUPAC Name |
1-[4-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)piperidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O/c1-9(19)17-6-4-10(5-7-17)11-2-3-12-13(14)15-8-16-18(11)12/h2-3,8,10H,4-7H2,1H3,(H2,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPZIJBKWENLCLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C2=CC=C3N2N=CN=C3N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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